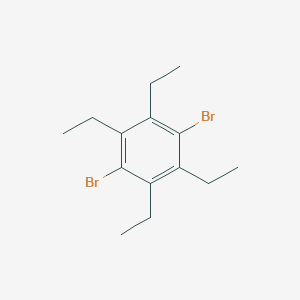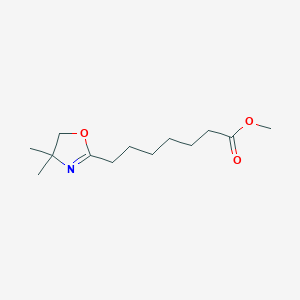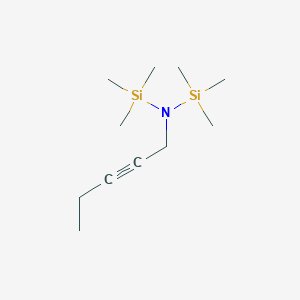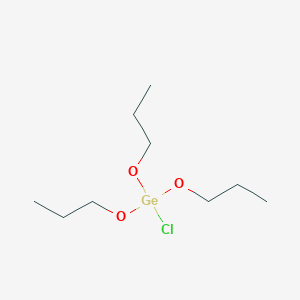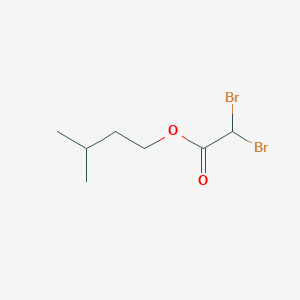
Acetic acid, dibromo, 3-methylbutyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid, dibromo, 3-methylbutyl ester is an organic compound with the molecular formula C7H12Br2O2 It is a dibromo derivative of acetic acid esterified with 3-methylbutanol
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, dibromo, 3-methylbutyl ester typically involves the esterification of acetic acid with 3-methylbutanol in the presence of a brominating agent. The reaction conditions often include the use of a catalyst such as sulfuric acid to facilitate the esterification process. The bromination step can be achieved using reagents like bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and bromination processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
Acetic acid, dibromo, 3-methylbutyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The ester group can be oxidized to form corresponding carboxylic acids or other oxidation products.
Reduction Reactions: The compound can undergo reduction to yield alcohols or other reduced forms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. These reactions typically occur under basic or neutral conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or neutral conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of substituted esters or other derivatives.
Oxidation Reactions: Formation of carboxylic acids or ketones.
Reduction Reactions: Formation of alcohols or other reduced compounds.
科学的研究の応用
Acetic acid, dibromo, 3-methylbutyl ester has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of acetic acid, dibromo, 3-methylbutyl ester involves its interaction with molecular targets through its functional groups. The ester group can undergo hydrolysis to release acetic acid and 3-methylbutanol, which may further participate in biochemical pathways. The bromine atoms can engage in halogen bonding and other interactions with biological molecules, influencing their activity and function.
類似化合物との比較
Similar Compounds
Acetic acid, dibromo-, methyl ester: A similar compound with a methyl ester group instead of the 3-methylbutyl group.
Acetic acid, tribromo, 3-methylbutyl ester: A related compound with an additional bromine atom.
Uniqueness
Acetic acid, dibromo, 3-methylbutyl ester is unique due to its specific ester and bromine substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
特性
CAS番号 |
90380-63-5 |
|---|---|
分子式 |
C7H12Br2O2 |
分子量 |
287.98 g/mol |
IUPAC名 |
3-methylbutyl 2,2-dibromoacetate |
InChI |
InChI=1S/C7H12Br2O2/c1-5(2)3-4-11-7(10)6(8)9/h5-6H,3-4H2,1-2H3 |
InChIキー |
YFVZXEFPWZTPNG-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCOC(=O)C(Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Dodecyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14346873.png)

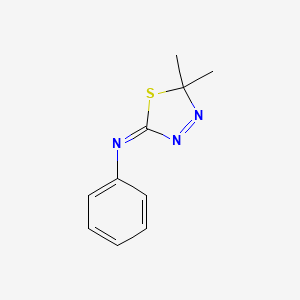
![3-{4-[3-(Decyloxy)-3-oxoprop-1-EN-1-YL]phenyl}prop-2-enoic acid](/img/structure/B14346899.png)

![1-Propanol, 3-[[(4-nitrophenyl)methylene]amino]-](/img/structure/B14346904.png)

